molecular formula C16H22ClNO3 B1440294 Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate CAS No. 951624-09-2

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

Cat. No. B1440294
M. Wt: 311.8 g/mol
InChI Key: RBRPGHIERRRXHR-UHFFFAOYSA-N
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Description

This would typically include the compound’s IUPAC name, its molecular formula, and its structure.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques such as X-ray crystallography, NMR spectroscopy, and computational chemistry are often used.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reactions, the mechanism of the reactions, and the products formed.



Physical And Chemical Properties Analysis

This includes studying properties such as the compound’s melting point, boiling point, solubility, and reactivity.


Scientific Research Applications

Stereoselective Syntheses and Derivatives

  • Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate and its derivatives are used in stereoselective syntheses. For instance, tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate, a derivative, is reacted with L-selectride to yield tert-butyl (3R,4S)-3-allyl-4-hydroxypiperidine-1-carboxylates (cis isomers) in quantitative yield. This indicates its utility in producing stereochemically specific compounds (Boev, Moskalenko, Belopukhov, & Przheval’skii, 2015).

Synthesis of New Scaffolds for Substituted Piperidines

  • The compound is also instrumental in the synthesis of new scaffolds for substituted piperidines. This is exemplified in the synthesis of tert-butyl trans-4-ethynyl-3-hydroxypiperidine-1-carboxylate, which is used as a new scaffold for preparing substituted piperidines through various chemical reactions (Harmsen, Sydnes, Törnroos, & Haug, 2011).

Development of Pipecolic Acid Derivatives

  • An interesting application is seen in the development of pipecolic acid derivatives. In a study, tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate was hydrolyzed under acidic conditions to produce pipecolic acid derivatives, demonstrating the compound's potential in generating complex organic structures (Purkayastha, Shendage, Froehlich, & Haufe, 2010).

Synthesis of Biologically Active Compounds

  • The compound serves as an important intermediate in the synthesis of biologically active compounds like crizotinib. A study describes the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate using tert-butyl-4-hydroxypiperidine-1-carboxylate as the starting material, highlighting its role in the synthesis of pharmaceutical intermediates (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Formation of Piperidine Derivatives Fused with Oxygen Heterocycles

  • The compound is used in reactions leading to the formation of piperidine derivatives fused with oxygen heterocycles. This demonstrates its utility in creating structurally diverse and complex heterocyclic systems, which are important in various fields of chemical research (Moskalenko & Boev, 2014).

Synthesis of Small Molecule Anticancer Drugs

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, a related compound, serves as an important intermediate in the synthesis of small molecule anticancer drugs. This highlights the compound's relevance in the development of new therapeutic agents (Zhang, Ye, Xu, & Xu, 2018).

Safety And Hazards

This involves looking at the compound’s toxicity, flammability, and environmental impact. It also includes precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas of research that could be explored, and ways in which the synthesis of the compound could be improved.


I hope this general guide is helpful to you. If you have a different compound or a more specific question, feel free to ask!


properties

IUPAC Name

tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22ClNO3/c1-15(2,3)21-14(19)18-10-4-9-16(20,11-18)12-5-7-13(17)8-6-12/h5-8,20H,4,9-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRPGHIERRRXHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)(C2=CC=C(C=C2)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40672826
Record name tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

311.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate

CAS RN

951624-09-2
Record name tert-Butyl 3-(4-chlorophenyl)-3-hydroxypiperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40672826
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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